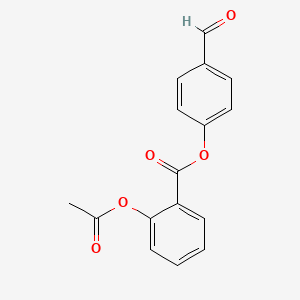
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol, commonly known as NPPD, is a chiral amino alcohol that has been extensively studied for its various applications in scientific research. NPPD has a unique structure that makes it an attractive molecule for use in a variety of fields, including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of NPPD is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. NPPD has been shown to undergo nucleophilic substitution reactions with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.
Biochemical and Physiological Effects:
NPPD has been shown to have a variety of biochemical and physiological effects. In one study, NPPD was found to inhibit the growth of several cancer cell lines by inducing apoptosis. In another study, NPPD was shown to protect against oxidative stress-induced cell death in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NPPD is its chiral nature, which makes it a useful tool for studying asymmetric synthesis and chiral recognition. However, one limitation of NPPD is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving NPPD. One area of interest is the development of new synthetic methods for NPPD and its derivatives. Another area of interest is the investigation of the biological activity of NPPD and its potential as a therapeutic agent for various diseases. Additionally, the use of NPPD as a chiral auxiliary in asymmetric synthesis is an area of ongoing research.
Synthesemethoden
There are several methods for synthesizing NPPD, but the most commonly used method involves the reaction of 3-nitrobenzaldehyde with L-serine in the presence of a reducing agent such as sodium borohydride. This method yields NPPD as a diastereomeric mixture of the (1S,2S) and (1R,2S) enantiomers.
Wissenschaftliche Forschungsanwendungen
NPPD has been used in a variety of scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a ligand for metal-catalyzed reactions, and as a building block for the synthesis of biologically active molecules.
Eigenschaften
IUPAC Name |
(1S,2S)-2-amino-1-(3-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYKEPZTXLKNN-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)


![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)
